molecular formula C24H31N3O5S B2632296 N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide CAS No. 898449-73-5

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2632296
CAS No.: 898449-73-5
M. Wt: 473.59
InChI Key: AOKYGHNVXKDLPW-UHFFFAOYSA-N
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Description

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide is a complex organic compound that features a piperidine ring, a benzenesulfonyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzenesulfonyl chloride under basic conditions.

    Attachment of the Ethanediamide Moiety: The final step involves the coupling of the piperidine derivative with ethanediamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzenesulfonyl group can be reduced to a benzene group.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzene derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(4-methylphenyl)methyl]ethanediamide
  • N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide

Uniqueness

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide is unique due to the presence of both the benzenesulfonyl and methoxyphenyl groups, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S/c1-32-22-13-6-5-9-19(22)14-16-25-23(28)24(29)26-17-15-20-10-7-8-18-27(20)33(30,31)21-11-3-2-4-12-21/h2-6,9,11-13,20H,7-8,10,14-18H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKYGHNVXKDLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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